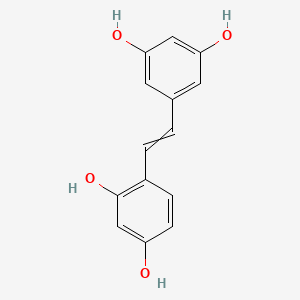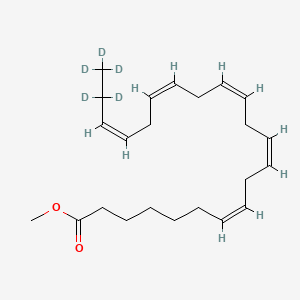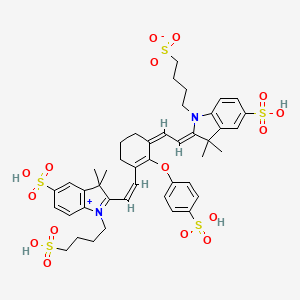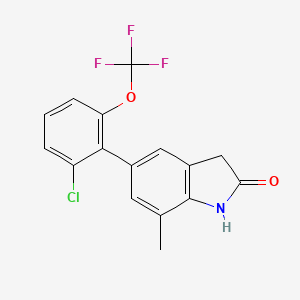
(5R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a protective group for the amino function in amino acid synthesis. The compound contains isoleucine (Ile) and threonine (Thr) residues, with a Psi(Me,Me)pro modification, which is a pseudo-proline derivative. This modification is used to enhance the solubility and stability of peptides during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of isoleucine is protected with the Fmoc group using in the presence of a base such as .
Coupling Reaction: The protected isoleucine is then coupled with threonine using a coupling reagent like and .
Psi(Me,Me)pro Modification: The threonine residue is modified to the pseudo-proline derivative using appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is carried out using automated peptide synthesizers. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, and the Fmoc group is removed using piperidine in dimethylformamide (DMF) . The process involves repeated cycles of coupling and deprotection until the desired peptide is obtained.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or .
Oxidation: Reagents like or .
Reduction: Reagents like or .
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence and modifications. The Fmoc group is removed to expose the free amino group for further coupling reactions.
Scientific Research Applications
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: has several scientific research applications:
Peptide Synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the fabrication of bio-inspired materials with unique properties.
Biological Studies: Used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Mechanism of Action
The mechanism of action of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the activated ester. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions. The Psi(Me,Me)pro modification enhances the solubility and stability of the peptide, facilitating its synthesis and purification.
Comparison with Similar Compounds
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: can be compared with other Fmoc-protected amino acids and pseudo-proline derivatives:
Fmoc-Ile-Thr-OH: Lacks the modification, making it less soluble and stable during synthesis.
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: Contains valine instead of isoleucine, which may affect the peptide’s properties and interactions.
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: Contains leucine instead of isoleucine, leading to differences in hydrophobicity and peptide folding.
The uniqueness of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH lies in its specific combination of amino acids and the Psi(Me,Me)pro modification, which enhances its solubility and stability, making it a valuable tool in peptide synthesis and research.
Properties
Molecular Formula |
C28H34N2O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24?/m0/s1 |
InChI Key |
VZNSFSVZJYPRMN-SJLVKXLISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1C([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)


![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)

![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)

![[D-Leu-4]-OB3](/img/structure/B12427775.png)


![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)

